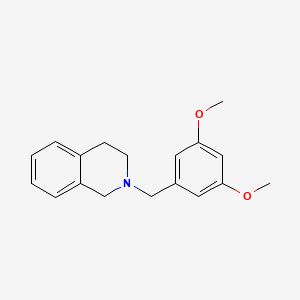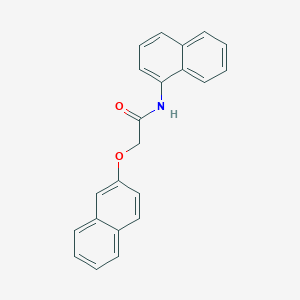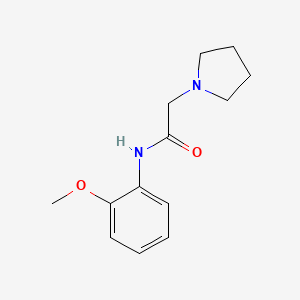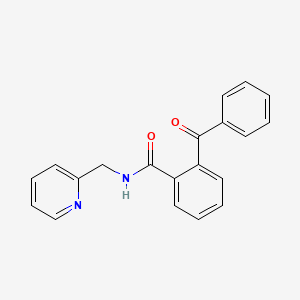
2-(2-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research. It is a member of the oxadiazole family, which is known for its diverse biological activities. This compound has shown potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis through the activation of caspase-3 and caspase-9. It also inhibits cell proliferation by inducing cell cycle arrest in the G0/G1 phase. The compound's anti-inflammatory activity is thought to be due to the inhibition of the NF-κB signaling pathway. The antimicrobial activity is believed to be due to the compound's ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole has several biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been found to decrease the levels of lipid peroxidation, which is a marker of oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole in lab experiments is its diverse biological activities. It can be used to study the mechanisms of apoptosis, cell proliferation, and inflammation. Additionally, its antimicrobial activity makes it a useful tool for studying bacterial and fungal infections. However, the compound's limited solubility in water can make it challenging to use in some experiments. Its potential toxicity also needs to be taken into account when designing experiments.
Future Directions
There are several future directions for research on 2-(2-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole. One area of research is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another direction is the study of the compound's pharmacokinetics and pharmacodynamics to determine its optimal dosage and administration route. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent for various diseases. Finally, the development of analogs of 2-(2-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole could lead to the discovery of compounds with improved biological activities.
In conclusion, 2-(2-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that has shown potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. Its diverse biological activities make it a useful tool for scientific research. Further research is needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-(2-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole involves the reaction of 2-amino-5-fluorobenzophenone and 3-nitrobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxadiazole ring. The final product is obtained after purification by column chromatography.
Scientific Research Applications
2-(2-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole has shown potential as an anti-cancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has exhibited antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.
properties
IUPAC Name |
2-(2-fluorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3O3/c15-12-7-2-1-6-11(12)14-17-16-13(21-14)9-4-3-5-10(8-9)18(19)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJYSNFKFRLKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198354 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[(4-isopropylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5746915.png)


![4-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5746940.png)
![N-(4-fluorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5746946.png)

![N-benzyl-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5746968.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B5747000.png)
![1-phenylthiochromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5747007.png)
![17-[(4-methyl-3-nitrobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5747013.png)

![2-[(benzylamino)methylene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B5747018.png)